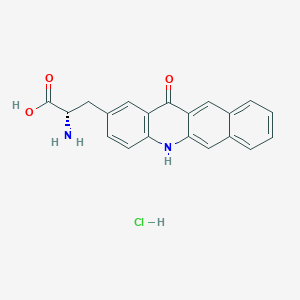
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organometallic compound . It is used as a reagent in various chemical reactions . The compound is air- and water-stable, which allows it to be utilized in coupling reactions under relatively mild conditions .
Molecular Structure Analysis
The molecular formula of Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is C6H4BF4KO . The InChI code is 1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1 .Physical And Chemical Properties Analysis
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Chemistry Applications Potassium trifluoro(organo)borates, including potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate, have gained attention for their stability and reactivity, offering new perspectives in organic chemistry. These compounds are highly stable organoboron derivatives that serve as promising alternatives to traditional organoboron reagents. Their notable reactivity includes intermediate formation of difluoroboranes and transmetallation reactions with transition metals, making them more reactive than boronic acids or esters in various reactions (Darses & Genet, 2003). They facilitate efficient access to alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes, to produce derivatives with a variety of amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Fluorination and Borylation Processes The potassium salt of boron-centered nucleophiles reacts readily with perfluorinated arenes, leading to novel aryltricyanoborates through a unique entry facilitated by these borate anions. This process demonstrates a method to achieve successive reaction of C-F moieties, providing a wealth of new stable tricyano(aryl)borates, which are synthesized and characterized extensively (Landmann et al., 2017).
Material Science and Polymer Synthesis Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is involved in the synthesis of novel poly(arylene ether)s. These compounds are synthesized by the cross-coupling reaction of related boronic acids with dibromo anthracene and dibromo fluorene, leading to polymers with high thermal stability and solubility in a range of organic solvents, showcasing the material science application of such borates (Salunke, Ghosh, & Banerjee, 2007).
Advanced Manufacturing Techniques The development of a phase-appropriate manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate demonstrates the industrial and synthetic chemistry relevance of such compounds. Modifications in reaction conditions, such as pH adjustments and the replacement of tartaric acid with citric acid, have led to improved process robustness and scalability for large-scale production (Pawar et al., 2019).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P305+P351+P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFFRRHNBFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)






![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)


![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)


